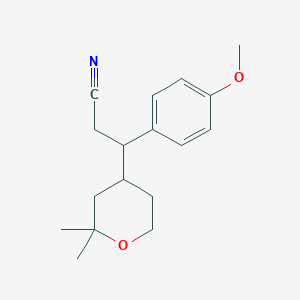
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propanenitrile is a chemical compound with potential applications in scientific research. It is a synthetic nitrile compound that has been studied for its potential as a therapeutic agent in various diseases.
Scientific Research Applications
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propanenitrile has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential as a neuroprotective agent in Alzheimer's disease and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propanenitrile is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. It also activates the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propanenitrile has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propanenitrile in lab experiments is its potential as a therapeutic agent in various diseases. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propanenitrile. One direction is to further investigate its potential as a therapeutic agent in various diseases, such as cancer and neurodegenerative disorders. Another direction is to investigate its mechanism of action and identify molecular targets. Additionally, it may be useful to investigate its pharmacokinetics and toxicity in animal models.
Synthesis Methods
The synthesis of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propanenitrile involves the reaction of 4-methoxybenzaldehyde and 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde with malononitrile in the presence of a base catalyst. The resulting product is a white crystalline solid that can be purified by recrystallization.
properties
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-17(2)12-14(9-11-20-17)16(8-10-18)13-4-6-15(19-3)7-5-13/h4-7,14,16H,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPAQGZYPUHWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CC#N)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-methoxy-3-biphenylyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5037555.png)
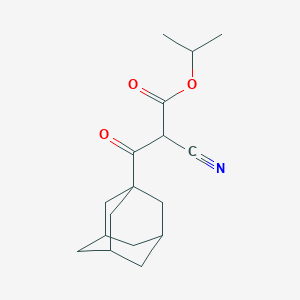
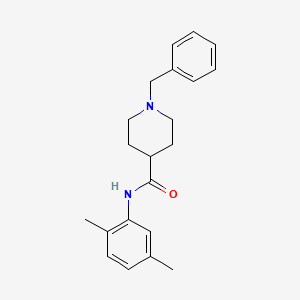
![3-chloro-N-cyclopentyl-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5037595.png)
![3-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-methylbenzoate](/img/structure/B5037616.png)
![6-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-1-yl}-N'-(methoxymethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5037625.png)
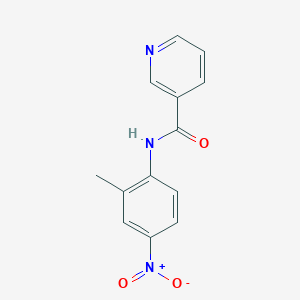

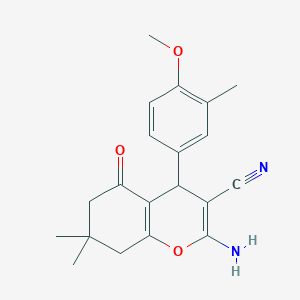
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5037650.png)
![(3S*)-1-isobutyl-3-methyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5037658.png)
![1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5037660.png)
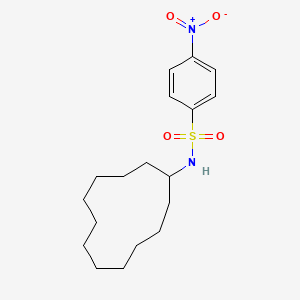
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5037669.png)